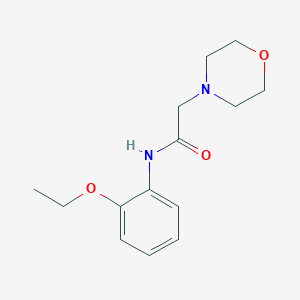
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide, also known as AD4, is a compound that has gained attention in the scientific community due to its potential applications in various fields. AD4 is a thioacetamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicine, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to play a role in the development of cancer. By inhibiting the activity of COX-2, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide may help to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to reduce inflammation and pain. It has also been shown to have antitumor activity in a number of different types of cancer. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is its ease of synthesis. N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide can be synthesized using standard techniques and is readily available for use in lab experiments. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have a number of potential applications in various fields, making it a versatile compound for research. However, one limitation of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide. One area of interest is the development of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide as a potential therapy for Alzheimer's disease and other neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide and its potential applications in cancer therapy. Finally, there is a need for further studies to explore the potential side effects and toxicity of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide in animal and human models.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 3-mercapto-2-propanoic acid in the presence of a base. The resulting product is then acetylated to form N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide. The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is a straightforward process that can be carried out in a laboratory setting using standard techniques.
Propiedades
Nombre del producto |
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
|---|---|
Fórmula molecular |
C14H17NO4S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C14H17NO4S/c1-10(16)12-2-4-13(5-3-12)15-14(17)8-11-6-7-20(18,19)9-11/h2-5,11H,6-9H2,1H3,(H,15,17) |
Clave InChI |
GJPGRIIPGJKRPC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2 |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)

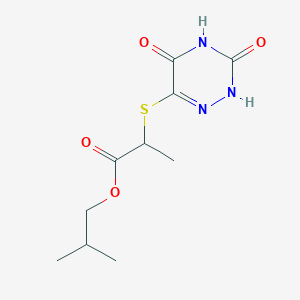
![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)
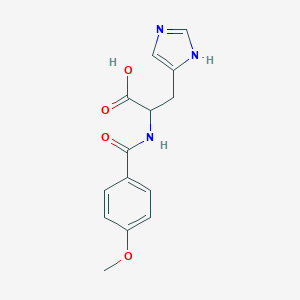
![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)


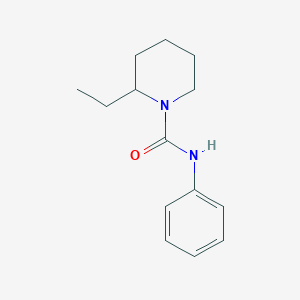
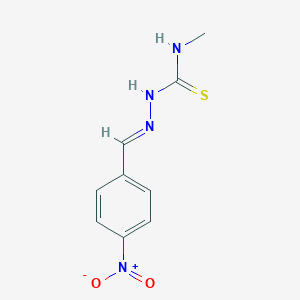
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
